molecular formula C21H18ClN3O B11456570 6-(4-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

6-(4-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11456570
M. Wt: 363.8 g/mol
InChI Key: HOHZRWHDMXKYLI-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, cyanation reactions may involve trimethylsilyl cyanide.

      Major Products: The major products depend on the specific reaction conditions and substituents. Detailed studies are needed to identify specific products.

  • Scientific Research Applications

      Chemistry: Used as a building block for designing novel heterocyclic compounds.

      Biology: Investigated for potential biological activities, including anti-fibrotic effects.

      Medicine: May serve as a lead compound for drug development.

  • Mechanism of Action

    • The exact mechanism remains to be fully elucidated.
    • Molecular targets and pathways involved in its anti-fibrotic effects need further exploration.
  • Comparison with Similar Compounds

      Similar Compounds: Other pyrimidine derivatives with anti-fibrotic properties.

      Uniqueness: Highlight its distinct features compared to related compounds.

    Biological Activity

    6-(4-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

    Structural Overview

    The molecular formula of this compound is C21H18ClN3O, with a molecular weight of approximately 363.8 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core substituted with a chlorobenzyl group and two methyl groups at the 2 and 5 positions. This unique structure contributes to its biological activity.

    Antimicrobial Properties

    Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial activities. In a study assessing various derivatives against multidrug-resistant bacterial strains, compounds similar to this compound demonstrated potent antibacterial effects. Specifically, derivatives were screened using agar well-diffusion and broth microdilution methods, revealing bactericidal activity comparable to standard antibiotics like Erythromycin and Amikacin .

    Antibiofilm Activity

    In addition to antimicrobial effects, this compound showed promising antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. The ability to disrupt biofilm formation is crucial in treating chronic infections where biofilms protect bacteria from antibiotic action .

    Anticancer Potential

    The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer potential. Compounds in this class have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis . Specific studies have highlighted their role as selective inhibitors of key enzymes involved in cancer progression.

    The biological activity of this compound can be attributed to several mechanisms:

    • Enzyme Inhibition : This compound may act as an inhibitor of enzymes such as COX-1 and COX-2, which are involved in inflammatory pathways .
    • Cellular Interaction : It has been shown to interact with proteins involved in cellular stress responses and apoptosis pathways, enhancing its neuroprotective effects .

    Case Studies and Research Findings

    A variety of studies have been conducted to evaluate the biological activity of compounds within the pyrazolo[1,5-a]pyrimidine family:

    StudyFindings
    Antimicrobial Screening Significant antibacterial activity against multidrug-resistant strains .
    Antibiofilm Activity Effective disruption of biofilm formation in pathogenic bacteria .
    Anticancer Studies Inhibition of cancer cell proliferation through targeted enzyme inhibition .

    Properties

    Molecular Formula

    C21H18ClN3O

    Molecular Weight

    363.8 g/mol

    IUPAC Name

    6-[(4-chlorophenyl)methyl]-2,5-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

    InChI

    InChI=1S/C21H18ClN3O/c1-13-18(12-15-8-10-17(22)11-9-15)21(26)25-20(23-13)19(14(2)24-25)16-6-4-3-5-7-16/h3-11,24H,12H2,1-2H3

    InChI Key

    HOHZRWHDMXKYLI-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C2=NC(=C(C(=O)N2N1)CC3=CC=C(C=C3)Cl)C)C4=CC=CC=C4

    Origin of Product

    United States

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